molecular formula C19H20N4O B1663758 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide CAS No. 1038915-75-1

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide

Cat. No.: B1663758
CAS No.: 1038915-75-1
M. Wt: 320.4 g/mol
InChI Key: PCHKPVIQAHNQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, also known as MK-4827 or niraparib, is a small-molecule poly(ADP-ribose) polymerase (PARP) inhibitor initially developed for treating cancers associated with BRCA1/2 mutations. Its molecular formula is C₁₉H₂₀N₄O, with a molecular weight of 320.4 g/mol and a water solubility of 0.72 mg/mL in its tosylate monohydrate form . The compound selectively inhibits PARP-1 and PARP-2, nuclear enzymes critical for DNA repair, by trapping them on damaged DNA and inducing synthetic lethality in BRCA-deficient cancer cells . Preclinical studies demonstrated potent enzymatic inhibition (IC₅₀ = 3.8 nM for PARP-1 and 2.1 nM for PARP-2) and antiproliferative activity in BRCA-mutant cells (CC₅₀ = 10–100 nM), with minimal effects on BRCA-proficient cells . Niraparib’s development addressed metabolic challenges, including extrahepatic oxidation by CYP450 1A1/1A2, through structural optimization, leading to favorable pharmacokinetics and oral bioavailability . It received global regulatory approvals (e.g., FDA, EMA, NMPA) as a maintenance therapy for ovarian, fallopian tube, and primary peritoneal cancers .

Properties

IUPAC Name

2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHKPVIQAHNQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification and Bromination of 3-Methyl-2-Nitrobenzoic Acid

The synthesis begins with 3-methyl-2-nitrobenzoic acid, which undergoes esterification with methanol under acidic conditions to yield methyl 3-methyl-2-nitrobenzoate (Compound A). Subsequent bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride introduces a bromine atom at the 3-methyl position, forming methyl 3-bromomethyl-2-nitrobenzoate (Compound B). This step requires refluxing for 12 hours, achieving moderate yields due to competing side reactions.

Oxidation and Schiff Base Formation

Compound B is oxidized using N-methylmorpholine-N-oxide (NMO) in acetonitrile to generate the aldehyde derivative (Compound C). The aldehyde then undergoes a Schiff base reaction with tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate in ethanol under reflux, forming the imine intermediate (Compound D). This step is critical for introducing the piperidine moiety but is sensitive to moisture and requires strict temperature control.

Cyclization and Amidation

Cyclization of Compound D with sodium azide in dimethylformamide (DMF) produces the indazole core (Intermediate E). Subsequent amidation with ammonia in methanol at 60°C yields the carboxamide (Intermediate F). The use of sodium azide poses safety risks due to its explosive nature, complicating large-scale production.

Chiral Resolution

The final step involves deprotection of the tert-butoxycarbonyl (BOC) group using hydrochloric acid in a dioxane/ethyl acetate mixture, followed by chiral chromatography on a Chiralpak AS-H column to isolate the (S)-enantiomer. This resolution achieves >91% enantiomeric excess but is inefficient for industrial-scale synthesis due to high solvent consumption and low throughput.

Table 1: Key Steps in Conventional Niraparib Synthesis

Step Reaction Reagents/Conditions Yield (%)
1 Esterification Methanol, HCl, reflux 85
2 Bromination NBS, benzoyl peroxide, CCl₄, reflux 72
3 Oxidation NMO, acetonitrile, rt 68
4 Cyclization NaN₃, DMF, 80°C 45
5 Chiral Resolution Chiralpak AS-H, hexane/ethanol 30

Synthesis of Deuterated Niraparib Isotopologues

Rationale for Deuterium Incorporation

Deuterated niraparib variants, such as 2-(4-(piperidin-3-yl-²H₉)phenyl-²H₄)-2H-indazole-7-carboxamide, are designed to reduce metabolic oxidation at benzylic and piperidine positions. Isotopic substitution slows cytochrome P450 (CYP3A)-mediated metabolism, increasing half-life and lowering toxicity.

Copper-Catalyzed Coupling Reactions

Deuterated intermediates are synthesized via copper-catalyzed C–N couplings. For example, tert-butyl 3-(4-bromophenyl-²H₄)piperidine-1-carboxylate reacts with N-(tert-butyl)-1H-indazole-7-carboxamide in dimethylacetamide (DMA) using CuBr and K₂CO₃ at 110°C. This regioselective coupling achieves 40–71% yields, depending on the deuteration pattern.

Deprotection and Final Isolation

BOC removal is performed with HCl in dioxane, followed by purification via silica gel chromatography. Deuterated niraparib variants exhibit identical PARP inhibitory activity to the parent compound but demonstrate 30–50% higher metabolic stability in rat hepatocyte assays.

Table 2: Representative Deuterated Niraparib Syntheses

Example Deuterium Positions Yield (%) m/z ([M+H]⁺)
3 Piperidine-2,2,3,4,4,5,5,6,6-²H₉ 40 326.2
6 Phenyl-2,3,5,6-²H₄ 71 318.1
9 Piperidine-2,3-²H₂ 84 322.3

Analytical and Characterization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Deuterated compounds are analyzed using a Shimadzu GC-2010/GCMS-QP2010S system with an SLB-5ms column (30 m × 0.25 mm). The temperature program (45°C to 300°C at 40°C/min) resolves isotopic clusters, confirming deuteration levels ≥98%.

Chiral Chromatography

Chiralpak AS-H columns with hexane/ethanol (80:20) resolve (S)-niraparib from its (R)-enantiomer, achieving baseline separation (α = 1.52). However, this method is impractical for multi-kilogram batches, necessitating alternative resolution strategies.

Industrial-Scale Challenges and Solutions

Hazards in Conventional Synthesis

The use of sodium azide and carbon tetrachloride in the traditional route raises safety and environmental concerns. Modern approaches replace azide cyclization with palladium-catalyzed couplings, though these increase costs due to catalyst usage.

Deuterated Compound Production

Deuterium incorporation requires specialized reagents like ²H-labeled bromobenzenes and piperidines, which are commercially available but costly ($500–$1,000/g). Flow chemistry systems improve deuteration efficiency by enabling precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ovarian Cancer Treatment

Niraparib has been primarily studied for its effectiveness in treating ovarian cancer, especially in patients with germline BRCA mutations . Clinical trials have demonstrated significant improvements in progression-free survival (PFS).

Study Population Median PFS (Niraparib) Median PFS (Control) Hazard Ratio
NOVA TrialBRCA mutation positive21.0 months5.5 months0.27
ARIEL3 TrialHRD-positive tumors12.9 months3.8 months0.38

These studies indicate that niraparib significantly prolongs survival compared to standard treatments.

Breast Cancer Treatment

Niraparib is also being explored for its efficacy in treating breast cancer patients with BRCA mutations. It has shown promising results in early clinical trials, indicating potential use as a monotherapy or in combination with other agents.

Other Cancers

Research is ongoing into the application of niraparib for other malignancies, including prostate cancer and pancreatic cancer, particularly in patients with homologous recombination repair deficiencies.

Case Study 1: Ovarian Cancer Patient Response

A patient with recurrent ovarian cancer harboring a BRCA1 mutation was treated with niraparib after failing multiple lines of chemotherapy. The patient experienced a significant reduction in tumor size and remained progression-free for over 18 months.

Case Study 2: Combination Therapy

In a clinical trial combining niraparib with carboplatin in patients with advanced breast cancer, results showed enhanced anti-tumor activity compared to carboplatin alone, suggesting synergistic effects that warrant further investigation.

Pharmacokinetics and Safety Profile

Niraparib exhibits favorable pharmacokinetic properties:

  • Bioavailability : High oral bioavailability allows for effective dosing.
  • Half-life : Extended half-life supports once-daily dosing.
  • Tolerability : Common side effects include fatigue, nausea, and thrombocytopenia; however, most patients tolerate the drug well.

Mechanism of Action

The mechanism of action of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of PARP Inhibitors

Compound Key Structural Feature PARP-1 IC₅₀ (nM) PARP-2 IC₅₀ (nM) Selectivity for BRCA Mutants
Niraparib 4-(piperidin-3-yl)phenyl, H-bond acceptor 3.8 2.1 >100-fold vs. BRCA-proficient
Olaparib Cyclic amide ring 5.0* 1.0* ~20-fold
Rucaparib Fluorobenzyl group 1.4* 0.6* ~50-fold
Talazoparib Tricyclic benzimidazole 0.6* 0.5* >1,000-fold

*Data for olaparib, rucaparib, and talazoparib inferred from comparative studies in ; niraparib data from .

Pharmacokinetic and Metabolic Profiles

  • Bioavailability : Niraparib exhibits a plasma half-life of ~36 hours, enabling once-daily dosing. Preclinical studies showed superior tumor penetration compared to olaparib and rucaparib .
  • Metabolism : Primarily metabolized by carboxylesterases (CES1/2) and CYP3A4, with minimal CYP1A1/1A2 involvement post-optimization . In contrast, olaparib relies heavily on CYP3A4/5, increasing drug-drug interaction risks .

Table 2: Pharmacokinetic Comparison

Parameter Niraparib Olaparib Rucaparib
Half-life (h) 36 14.7 17.3
Oral Bioavailability ~73% ~60% ~30%
Key Metabolizing Enzymes CES1/2, CYP3A4 CYP3A4/5 CYP2D6, CYP1A2
Food Effect None Significant Moderate

Sources:

Biological Activity

2-(4-(Piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, commonly known as Niraparib (MK-4827), is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. This compound has garnered significant attention in the field of cancer therapeutics, particularly for its efficacy against BRCA1 and BRCA2 deficient tumors.

Niraparib functions by inhibiting the PARP enzymes, which play a crucial role in DNA repair mechanisms. By blocking these enzymes, Niraparib prevents cancer cells from repairing their DNA, leading to cell death, particularly in cells with existing deficiencies in DNA repair pathways due to BRCA mutations.

Inhibition Potency

Niraparib exhibits high potency as a PARP inhibitor with the following characteristics:

  • IC50 Values :
    • PARP-1: 3.8 nM
    • PARP-2: 2.1 nM
    • Whole cell assay (PARP activity): EC50 = 4 nM
    • Cancer cell proliferation (BRCA-deficient): CC50 in the range of 10-100 nM .

Efficacy in Cancer Models

Niraparib has shown significant efficacy in preclinical models:

  • Xenograft Models : Demonstrated effectiveness as a single agent in BRCA1 deficient cancer models, indicating a strong therapeutic potential for treating such malignancies .

Pharmacokinetics and Metabolism

The pharmacokinetic properties of Niraparib have been characterized to ensure its viability as an oral therapeutic agent:

  • Metabolism : Primarily metabolized by CYP3A and involves pathways such as N-oxidation and oxidative N-dealkylation .
  • Bioavailability : Studies indicate that Niraparib is well tolerated in vivo and maintains favorable pharmacokinetic profiles conducive for clinical use .

Case Studies and Clinical Trials

Niraparib has been evaluated in multiple clinical trials focusing on its application in treating ovarian and breast cancers associated with BRCA mutations:

  • Phase I Clinical Trials : Initial trials have confirmed its safety profile and preliminary efficacy against advanced solid tumors with BRCA mutations .

Comparative Analysis of Biological Activity

Compound Target IC50 (nM) Efficacy Notes
Niraparib (MK-4827)PARP-13.8Effective in BRCA-deficient tumorsOral administration; well tolerated
NiraparibPARP-22.1High selectivity over BRCA proficient cellsMetabolized by CYP3A

Q & A

What is the mechanism of action of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide as a PARP inhibitor, and how was its selectivity for BRCA-mutant tumors established?

The compound acts as a potent inhibitor of PARP1 and PARP2, enzymes critical for DNA single-strand break repair. Its mechanism involves binding to the catalytic domain of PARP, preventing auto-ADP-ribosylation and trapping PARP-DNA complexes, leading to synthetic lethality in BRCA1/2-deficient cells. Preclinical studies demonstrated IC₅₀ values of 3.8 nM (PARP1) and 2.1 nM (PARP2), with selective cytotoxicity in BRCA-mutant cells (CC₅₀ = 10–100 nM) compared to BRCA-proficient cells. Efficacy was validated in xenograft models of BRCA1-deficient cancers, where tumor regression occurred at doses ≥30 mg/kg .

How was the compound structurally optimized to enhance PARP inhibition and pharmacokinetic properties?

The lead optimization focused on improving cellular potency and metabolic stability. Key modifications included introducing the (3S)-piperidin-3-yl group to enhance PARP binding affinity and replacing labile moieties to reduce CYP450-mediated oxidation (e.g., CYP1A1/1A2). Pharmacokinetic studies in rodents revealed a bioavailability of 47% and a half-life of 4.3 hours, achieved by balancing lipophilicity (logP = 2.8) and solubility (34 mg/mL in DMSO) .

What experimental models are recommended to assess the compound’s efficacy in BRCA-deficient cancers?

Use BRCA1/2-mutant cell lines (e.g., CAPAN-1 for BRCA2 deficiency) for in vitro proliferation assays. For in vivo validation, subcutaneous xenografts in immunocompromised mice (e.g., BRCA1-mutant HCC1937 cells) with daily oral dosing (30–100 mg/kg) and tumor volume monitoring are standard. Include BRCA-proficient controls to confirm selectivity .

What pharmacokinetic parameters should be prioritized in preclinical studies?

Key parameters include:

  • Oral bioavailability : ≥40% to ensure clinical translatability.
  • Half-life : ≥4 hours for sustained target inhibition.
  • CNS penetration : Critical for brain metastasis studies (measure brain-to-plasma ratio).
  • Metabolic stability : Assess CYP450 interactions using human liver microsomes .

How can researchers address metabolic instability linked to CYP450 oxidation?

Strategies include:

  • Structural analogs : Replace metabolically labile groups (e.g., methyl substitutions).
  • CYP inhibition assays : Screen for CYP1A1/1A2 interactions.
  • Prodrug approaches : Improve solubility and reduce first-pass metabolism.
    Jones et al. (2009) resolved this by modifying the indazole core, reducing CYP-mediated clearance by 60% .

What mechanisms underlie resistance to this PARP inhibitor in homologous recombination (HR)-proficient cancers?

Resistance is associated with:

  • RAD51-mediated HR restoration : Co-administer RAD51 inhibitors (e.g., B02) to sensitize HR-proficient cells.
  • ABC transporter upregulation : Use verapamil (P-gp inhibitor) to counteract drug efflux.
  • PARP1 mutations : Employ next-gen sequencing to identify gatekeeper mutations (e.g., PARP1-L702H) .

How can combination therapies enhance the compound’s antitumor effects?

  • With DNA-damaging agents : Temozolomide synergizes by increasing PARP trapping (EC₅₀ reduced from 4 nM to 1.2 nM).
  • With ATR inhibitors : Preclinical data show enhanced apoptosis in BRCA-wild-type models.
  • Immunotherapy combinations : Checkpoint inhibitors (anti-PD-1) amplify antitumor immunity in PARP inhibitor-treated models .

What biomarkers beyond BRCA1/2 mutations predict therapeutic response?

  • HRD scores : Genomic scars (e.g., LOH, telomeric allelic imbalance) correlate with sensitivity.
  • SLFN11 expression : High levels predict response in ovarian and lung cancers.
  • PARP1 protein levels : Tumors with PARP1 overexpression show 3-fold higher response rates .

How should long-term antiproliferative effects be evaluated in vitro?

Use clonogenic assays with prolonged exposure (14–21 days) at sub-IC₅₀ concentrations (1–10 nM). Monitor residual PARylation (via immunofluorescence) to confirm sustained target inhibition. Include dose-escalation regimens to model acquired resistance .

How does this compound compare to other PARP inhibitors (e.g., olaparib) in preclinical models?

  • Potency : this compound has lower IC₅₀ values (3.8 nM vs. olaparib’s 5.3 nM for PARP1).
  • CNS penetration : Superior brain-to-plasma ratio (0.8 vs. 0.2 for olaparib).
  • Metabolic profile : Reduced CYP3A4 inhibition (Ki >10 μM vs. olaparib’s 2.1 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
Reactant of Route 2
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.